molecular formula C8H9N2O3S- B12270942 2-((4-Methoxy-6-methylpyrimidin-2-yl)thio)acetic acid

2-((4-Methoxy-6-methylpyrimidin-2-yl)thio)acetic acid

Cat. No.: B12270942
M. Wt: 213.24 g/mol
InChI Key: VJWTZMALUAVWFP-UHFFFAOYSA-M
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Description

2-((4-Methoxy-6-methylpyrimidin-2-yl)thio)acetic acid is a heterocyclic compound containing a pyrimidine ring substituted with a methoxy group at position 4 and a methyl group at position 6. The compound also features a thioacetic acid moiety attached to the pyrimidine ring at position 2. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxy-6-methylpyrimidin-2-yl)thio)acetic acid typically involves the reaction of 2-chloro-4-methoxy-6-methylpyrimidine with thioglycolic acid. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the substitution of the chlorine atom with the thioglycolic acid moiety. The reaction is usually conducted in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxy-6-methylpyrimidin-2-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The methoxy and methyl groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

2-((4-Methoxy-6-methylpyrimidin-2-yl)thio)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((4-Methoxy-6-methylpyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Methoxy-6-methylpyrimidin-2-yl)thio)acetic acid is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the thioacetic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H9N2O3S-

Molecular Weight

213.24 g/mol

IUPAC Name

2-(4-methoxy-6-methylpyrimidin-2-yl)sulfanylacetate

InChI

InChI=1S/C8H10N2O3S/c1-5-3-6(13-2)10-8(9-5)14-4-7(11)12/h3H,4H2,1-2H3,(H,11,12)/p-1

InChI Key

VJWTZMALUAVWFP-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)[O-])OC

Origin of Product

United States

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